molecular formula C11H14Cl2N2O3 B1208658 alpha-N-Dichloroacetyl-P-aminophenylserinol

alpha-N-Dichloroacetyl-P-aminophenylserinol

Cat. No. B1208658
M. Wt: 293.14 g/mol
InChI Key: BFLNGKUCFYKCFZ-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-N-dichloroacetyl-p-aminophenylserinol is a secondary carboxamide resulting from the formal condensation of the amino group of (1R,2R)-2-amino-1-(4-aminophenyl)propane-1,3-diol with the carboxy group of dichloroacetic acid. It is an intermediate used in the biosynthesis pathway of the antibiotic, chloramphenicol. It has a role as a prodrug. It is a secondary carboxamide, a diol, a substituted aniline and an organochlorine compound.

Scientific Research Applications

Antimicrobial Applications

New Chloramphenicol Derivatives Chemically modifying known antibiotics like chloramphenicol has been a productive approach for novel antibiotic development. Tsirogianni et al. (2021) explored new pharmacophores by attaching alpha- and beta-amino acids to the chloramphenicol base, specifically focusing on the dichloroacetyl tail. The bis-dichloroacetyl derivative of ornithine displayed high antimicrobial activity, suggesting the potential of such modifications in enhancing antimicrobial efficacy and offering new avenues for antibiotic development (Tsirogianni et al., 2021).

Enzyme Inhibition and Potential Therapeutic Applications

Irreversible Inhibition of Serine Proteases Alpha-aminophosphonates, a group of molecules including alpha-N-Dichloroacetyl-P-aminophenylserinol, have been extensively studied for their strong reactivity towards serine proteases. Sieńczyk and Oleksyszyn (2009) emphasized their specificity, stability, and potential applications in designing inhibitors for enzymes involved in critical pathophysiological states, such as cancer growth, diabetes, and heart failure. This research underlines the importance of alpha-aminophosphonates in developing therapeutic agents with targeted enzyme inhibition (Sieńczyk & Oleksyszyn, 2009).

Chemical Synthesis and Modification

Palladium-Catalyzed Synthesis of Glycosyl Ureas Mercer et al. (2008) developed a novel method for the synthesis of glycosyl ureas, compounds with significance in the field of aminoglycoside antibiotics. This method involved the use of palladium(II)-catalyzed rearrangement of glycal trichloroacetimidates, showcasing the role of alpha-N-Dichloroacetyl-P-aminophenylserinol in the synthesis of complex biochemical compounds (Mercer et al., 2008).

properties

Product Name

alpha-N-Dichloroacetyl-P-aminophenylserinol

Molecular Formula

C11H14Cl2N2O3

Molecular Weight

293.14 g/mol

IUPAC Name

N-[(1R,2R)-1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide

InChI

InChI=1S/C11H14Cl2N2O3/c12-10(13)11(18)15-8(5-16)9(17)6-1-3-7(14)4-2-6/h1-4,8-10,16-17H,5,14H2,(H,15,18)/t8-,9-/m1/s1

InChI Key

BFLNGKUCFYKCFZ-RKDXNWHRSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)N

Canonical SMILES

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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